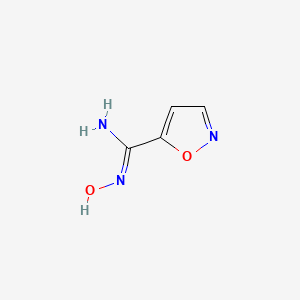
COPPER-BERYLLIUMALLOY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-beryllium alloy, also known as beryllium bronze, is a non-ferrous alloy that combines the properties of copper and beryllium. This alloy is renowned for its high strength, excellent thermal and electrical conductivity, and non-magnetic properties. It is widely used in various industries, including aerospace, electronics, and defense, due to its unique combination of mechanical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-beryllium alloys are typically produced by melting a master alloy of copper and beryllium, which contains approximately 4% beryllium. The alloy is then cast into desired shapes and subjected to various heat treatments to achieve the required mechanical properties .
Industrial Production Methods:
Vacuum Arc Melting: This method involves melting the alloy under vacuum conditions to improve purity and uniformity.
Electrolytic Plating: This process involves depositing a thin layer of copper-beryllium alloy onto a substrate using an electrolytic solution.
Types of Reactions:
Oxidation: Copper-beryllium alloys can undergo oxidation when exposed to air or other oxidizing agents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing gases.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing gases.
Substitution Reactions: Nickel, cobalt, and other metal salts.
Major Products Formed:
Oxidation: Copper oxide and beryllium oxide.
Reduction: Pure copper-beryllium alloy.
Substitution: Copper-nickel-beryllium and copper-cobalt-beryllium alloys.
Applications De Recherche Scientifique
Copper-beryllium alloys have a wide range of scientific research applications due to their unique properties:
Mécanisme D'action
The primary mechanism by which copper-beryllium alloys exert their effects is through precipitation hardening. This process involves the formation of fine precipitates within the alloy matrix, which hinder dislocation movement and enhance mechanical strength. The molecular targets and pathways involved in this process include the nucleation and growth of beryllium-rich phases, which contribute to the overall hardness and durability of the alloy .
Comparaison Avec Des Composés Similaires
Copper-beryllium alloys are unique due to their combination of high strength, excellent thermal and electrical conductivity, and non-magnetic properties. Similar compounds include:
Copper-Nickel Alloys: These alloys have good corrosion resistance and thermal conductivity but lack the high strength of copper-beryllium alloys.
Copper-Cobalt Alloys: These alloys offer good wear resistance and thermal stability but do not match the electrical conductivity of copper-beryllium alloys.
Copper-Silicon Alloys: These alloys provide good mechanical properties and corrosion resistance but are not as strong as copper-beryllium alloys.
Copper-beryllium alloys stand out due to their unique combination of properties, making them highly versatile and valuable in various applications.
Propriétés
Numéro CAS |
11133-98-5 |
|---|---|
Formule moléculaire |
BeCu |
Poids moléculaire |
72.56 g/mol |
Nom IUPAC |
beryllium;copper |
InChI |
InChI=1S/Be.Cu |
Clé InChI |
DMFGNRRURHSENX-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)


